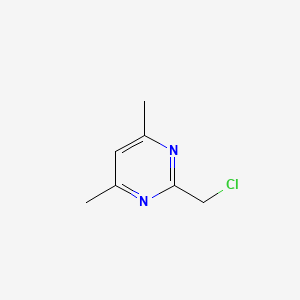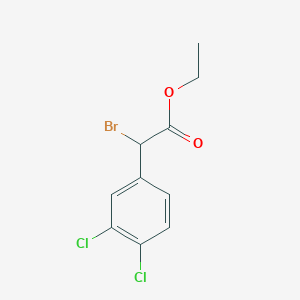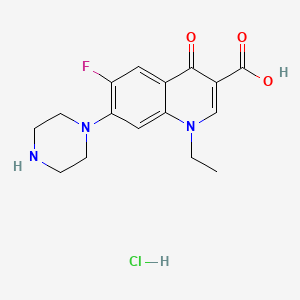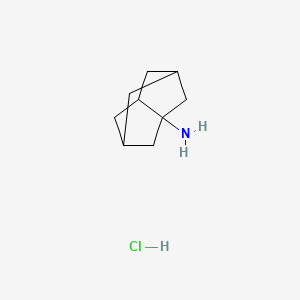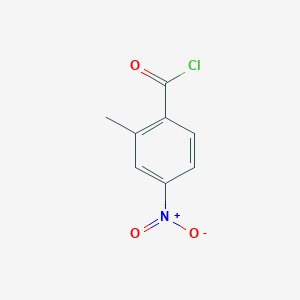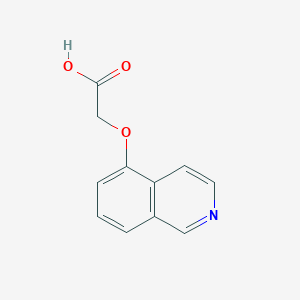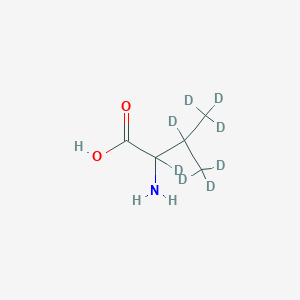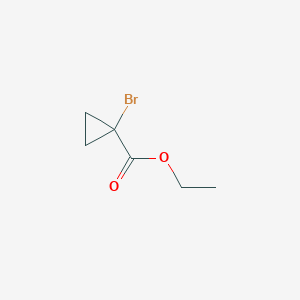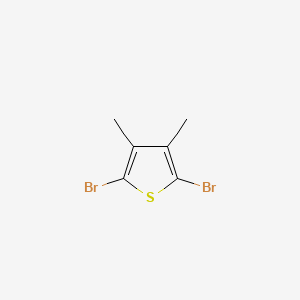
2,5-二溴-3,4-二甲基噻吩
描述
2,5-Dibromo-3,4-dimethylthiophene is a halogenated thiophene compound . It has a molecular formula of C6H6Br2S and a molecular weight of 269.99 g/mol .
Synthesis Analysis
2,5-Dibromo-3,4-dimethylthiophene can be synthesized through various methods. For instance, it can be synthesized by debromination with magnesium catalyzed by nickel compounds . Another method involves the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid in dichloromethane in the presence of a catalytic amount of sulfuric acid .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3,4-dimethylthiophene consists of a thiophene ring with two bromine atoms and two methyl groups attached to it . The InChI code for this compound is 1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 .Chemical Reactions Analysis
2,5-Dibromo-3,4-dimethylthiophene can undergo various chemical reactions. For example, it can polymerize by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It can also undergo nitration to form 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene .科学研究应用
Synthesis of Heterocyclic Compounds
2,5-Dibromo-3,4-dimethylthiophene is a valuable precursor in the synthesis of various heterocyclic compounds. Its bromine substituents make it a suitable candidate for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing complex organic frameworks . These heterocyclic structures are foundational in developing pharmaceuticals, agrochemicals, and advanced materials.
Medicinal Chemistry
In medicinal chemistry, 2,5-Dibromo-3,4-dimethylthiophene serves as a building block for creating biologically active molecules. Its incorporation into larger molecular structures can lead to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents .
Organic Semiconductors
This compound is instrumental in the field of organic electronics. It can be used to synthesize thiophene-based semiconducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials are essential for developing flexible, lightweight, and cost-effective electronic devices .
Corrosion Inhibitors
Thiophene derivatives, including those derived from 2,5-Dibromo-3,4-dimethylthiophene, are studied for their potential as corrosion inhibitors. They can form protective layers on metal surfaces, preventing or slowing down corrosion processes, which is crucial for extending the lifespan of metal structures and components .
Organic Field-Effect Transistors (OFETs)
The brominated thiophene units of 2,5-Dibromo-3,4-dimethylthiophene are key intermediates for preparing semiconducting molecules used in OFETs. These devices are the backbone of various sensing applications and are integral to the advancement of flexible electronics .
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, 2,5-Dibromo-3,4-dimethylthiophene-related compounds can contribute to the synthesis of electron-rich materials that emit light when an electric current is applied. This application is significant for developing high-efficiency, low-energy display and lighting solutions .
安全和危害
While specific safety and hazard information for 2,5-Dibromo-3,4-dimethylthiophene is not available in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and wearing personal protective equipment .
Relevant Papers There are several relevant papers on 2,5-Dibromo-3,4-dimethylthiophene. For instance, a paper published in the Bulletin of the Chemical Society of Japan discusses the products from the nitration of 2,5-Dimethylthiophene and its 3,4-Dibromo Derivative . Another paper discusses the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .
属性
IUPAC Name |
2,5-dibromo-3,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDAFLYKBAFSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503270 | |
| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,4-dimethylthiophene | |
CAS RN |
74707-05-4 | |
| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2,5-dibromo-3,4-dimethylthiophene described in the research?
A1: The paper highlights the synthesis of 2,5-dibromo-3,4-dimethylthiophene via the bromodecarboxylation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylic acid. [] This method, while mentioned briefly in previous work by Melles and Backer (1953), is presented as a potentially valuable synthetic route to produce dibromothiophene derivatives. The significance lies in demonstrating the applicability of this reaction for producing specific dibromothiophene compounds, which may have further applications in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




